molecular formula C18H30BNO4 B13648072 tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13648072
M. Wt: 335.2 g/mol
InChI Key: YWBNYGWOYWXGKW-UHFFFAOYSA-N
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Description

tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its incorporation of a boronate ester group, which is often utilized in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The boronate ester group can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and aryl halides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Industry

    Material Science: Incorporated into polymers and materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action for tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate primarily involves its role as a boronate ester. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boron atom facilitates the transfer of the organic group to the palladium complex, enabling the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where such structural features are desired.

Properties

Molecular Formula

C18H30BNO4

Molecular Weight

335.2 g/mol

IUPAC Name

tert-butyl 6-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C18H30BNO4/c1-15(2,3)22-14(21)20-11-18(12-20)8-13(9-18)10-19-23-16(4,5)17(6,7)24-19/h10H,8-9,11-12H2,1-7H3

InChI Key

YWBNYGWOYWXGKW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC3(C2)CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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